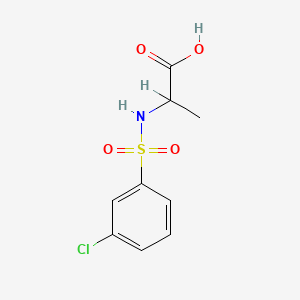

2-(3-Chlorobenzenesulfonamido)propanoic acid

Description

2-(3-Chlorobenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C9H10ClNO4S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chlorobenzenesulfonamido group

Properties

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWSJYWATSRWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzenesulfonamido)propanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The chlorine atom in the 3-chlorobenzenesulfonamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamido derivatives.

Scientific Research Applications

2-(3-Chlorobenzenesulfonamido)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorobenzenesulfonamido)propanoic acid

- 2-(3-Bromobenzenesulfonamido)propanoic acid

- 2-(3-Methylbenzenesulfonamido)propanoic acid

Uniqueness

2-(3-Chlorobenzenesulfonamido)propanoic acid is unique due to the presence of the 3-chlorobenzenesulfonamido group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form halogen bonds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

2-(3-Chlorobenzenesulfonamido)propanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a chlorobenzenesulfonamide group attached to a propanoic acid backbone, which may influence its interaction with biological systems. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClN1O3S

- Molecular Weight : 263.73 g/mol

This compound is soluble in polar solvents and exhibits properties typical of sulfonamide derivatives, which often play roles in antimicrobial and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to antimicrobial effects .

- Receptor Binding : The compound may also interact with specific receptors involved in inflammatory pathways, potentially modulating immune responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections . -

Anti-inflammatory Effects :

In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This reduction was measured using ELISA assays, showing a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls. -

Anticancer Activity :

Research on human cancer cell lines (e.g., HeLa cells) revealed that treatment with varying concentrations of this compound led to dose-dependent apoptosis. The IC50 value was determined to be around 20 µM, indicating a promising avenue for further investigation into its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.